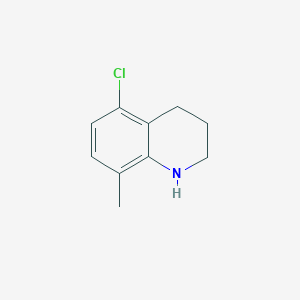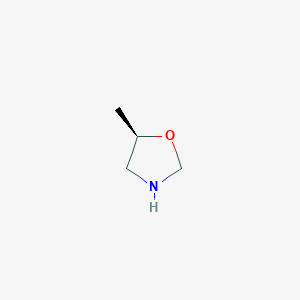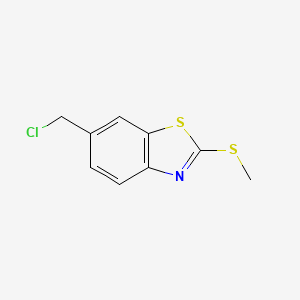
5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is of particular interest due to its unique chemical structure, which allows for the synthesis of a wide range of derivatives. In
Mecanismo De Acción
Target of Action
It is known that tetrahydroquinoline derivatives exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Tetrahydroquinoline analogs are known to interact with their targets, causing changes that result in their biological activity .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to impact various biochemical pathways, leading to their diverse biological activities .
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is its versatility, as it can be easily modified to produce a wide range of derivatives with different properties. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to optimize its activity for specific applications.
Direcciones Futuras
There are numerous future directions for research on 5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline and its derivatives. One area of focus could be the development of more potent anti-cancer agents based on this compound. Additionally, further investigation into the mechanism of action of this compound could lead to the development of more effective treatments for neurological disorders. Finally, the synthesis of novel derivatives of this compound could lead to the discovery of new applications in fields such as materials science and organic synthesis.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in a wide range of fields. Its unique chemical structure allows for the synthesis of a variety of derivatives with different properties, making it a promising option for research. While the mechanism of action of this compound is not fully understood, studies have demonstrated its potential as an anti-cancer and anti-inflammatory agent, as well as a modulator of ion channels. Future research in this area could lead to the development of more effective treatments for a range of diseases and disorders.
Métodos De Síntesis
The synthesis of 5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline involves the condensation of 2-amino-4-chlorobenzophenone with cyclohexanone in the presence of a Lewis acid catalyst. This reaction yields a mixture of diastereomers, which can be separated using column chromatography. The resulting product can then be further modified to produce a variety of derivatives with different properties.
Aplicaciones Científicas De Investigación
5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, this compound derivatives have been investigated for their potential as anti-inflammatory agents, with some compounds showing significant activity in animal models.
Propiedades
IUPAC Name |
5-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHWTNGDNFUKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2793030.png)

![1-benzyl-N~5~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2793033.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-chloroethyl)sulfamoyl)benzamide](/img/structure/B2793034.png)


![2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine](/img/structure/B2793040.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2793042.png)


![N-benzyl-2-(3-(2-cyclopentylacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2793046.png)
